molecular formula C19H20D7NO3 B1574515 Tetrabenazine - d7

Tetrabenazine - d7

Cat. No. B1574515
M. Wt: 324.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deuterated tetrabenazine .

Scientific Research Applications

Synthesis and Derivative Development

Tetrabenazine, known for its dopamine depleting effect, has seen significant research in the field of prodrug design and metabolite drug discovery. Efforts in synthesizing enantiomerically pure tetrabenazine have led to the approval of derivatives like valbenazine and deutetrabenazine by the FDA. This synthesis has also enabled the early diagnosis of Parkinson’s disease through radioisotopically labeled tetrabenazine (Paek, 2020).

Movement Disorder Treatment

Tetrabenazine's use in treating a variety of hyperkinetic movement disorders, including chorea, tardive dyskinesia, and dystonias, has been a focus of numerous studies. These disorders are characterized by abnormal involuntary movements, and tetrabenazine has shown efficacy in managing these symptoms (Jankovic, 1982); (Kingston, 1979).

Neuropharmacology

The drug’s neuropharmacological properties have been explored, especially its role as a dopamine receptor antagonist. This research contributes to understanding the mechanisms underlying its effectiveness in treating various neuropsychiatric disorders (Login, I., Cronin, M., & Macleod, R., 1982).

Pediatric Applications

The efficacy and safety of tetrabenazine in pediatric patients with severe chorea have been investigated, with findings suggesting its potential as a well-tolerated treatment option in children with hyperkinetic movement disorders (Chatterjee & Frucht, 2003); (Jain, Greene, & Frucht, 2006).

Pharmacokinetics

Research into the pharmacokinetics of tetrabenazine has been conducted, including studies on its metabolites and their quantification in human plasma. This is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion in the human body (Derangula et al., 2013).

properties

Molecular Formula

C19H20D7NO3

Molecular Weight

324.47

synonyms

(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.